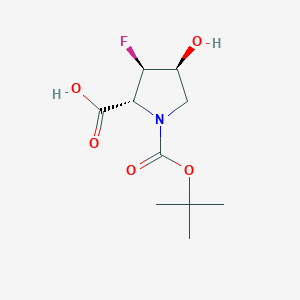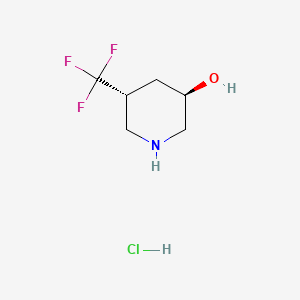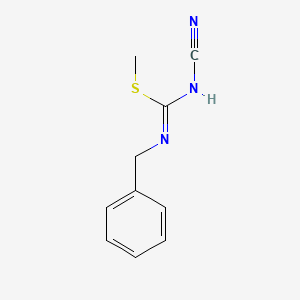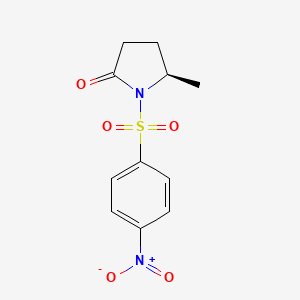
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one is a chemical compound known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidin-2-one core with a methyl group at the 5-position and a 4-nitrophenylsulfonyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction of a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Methyl Group: The methyl group at the 5-position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the 4-Nitrophenylsulfonyl Group: The 4-nitrophenylsulfonyl group can be attached to the nitrogen atom through a sulfonylation reaction using 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biological pathways, resulting in therapeutic effects such as antiviral or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
(5R)-5-Methyl-1-(4-chlorophenyl)sulfonyl-pyrrolidin-2-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
(5R)-5-Methyl-1-(4-methoxyphenyl)sulfonyl-pyrrolidin-2-one: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.
(5R)-5-Methyl-1-(4-fluorophenyl)sulfonyl-pyrrolidin-2-one: Similar structure but with a fluorophenyl group instead of a nitrophenyl group.
Uniqueness
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C11H12N2O5S |
|---|---|
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
(5R)-5-methyl-1-(4-nitrophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O5S/c1-8-2-7-11(14)12(8)19(17,18)10-5-3-9(4-6-10)13(15)16/h3-6,8H,2,7H2,1H3/t8-/m1/s1 |
Clave InChI |
CWKVSFAOHGPSCT-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


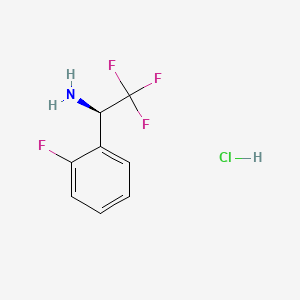
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13909381.png)
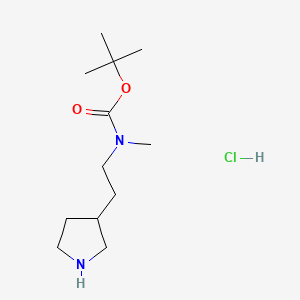
![Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13909393.png)
![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)
![3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one](/img/structure/B13909408.png)
![Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13909413.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid](/img/structure/B13909415.png)
